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Compound of Interest

Compound Name: Fmoc-D-allo-threoninol

CAS No.: 143143-54-8

Cat. No.: B557747

Get Quote

Executive Summary
Fmoc-D-allo-threoninol (CAS: 143143-54-8) is a specialized chiral building block used in

peptide synthesis and peptidomimetic drug development.[1][2] Unlike standard amino acids, it

features a reduced C-terminus (converting the carboxylic acid to an alcohol) and a specific D-

allo stereochemistry, resulting in a 1,3-diol structure.

This structural duality—a hydrophobic Fluorenylmethoxycarbonyl (Fmoc) protecting group

paired with a hydrophilic threoninol diol tail—creates a unique solubility profile. While highly

soluble in polar aprotic solvents (DMF, DMSO), its behavior in non-polar chlorinated solvents

(DCM) can be nuanced due to hydrogen bonding networks formed by the free hydroxyl groups.

This guide provides a definitive solubility matrix, dissolution protocols, and stability safeguards

to ensure high-yield incorporation of this reagent into synthetic workflows.

Physicochemical Identity
Understanding the molecule's amphiphilic nature is the first step to mastering its solubility.
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Property Specification

Chemical Name
(9H-Fluoren-9-yl)methyl N-[(2R,3R)-1,3-

dihydroxybutan-2-yl]carbamate

Common Name Fmoc-D-allo-threoninol

CAS Number 143143-54-8

Molecular Weight 327.38 g/mol

Appearance White to off-white crystalline solid

Functional Groups
Secondary Amine (Fmoc-protected), Primary

Alcohol, Secondary Alcohol

Structural Solubility Logic
The molecule functions as an amphiphile. The Fmoc group drives solubility in organic

aromatics and polar aprotic solvents. The Threoninol tail (containing two -OH groups)

enhances solubility in alcohols and DMSO but can cause aggregation in pure DCM due to

intermolecular hydrogen bonding.

Molecular Solvation Drivers

Fmoc Group
(Hydrophobic / Aromatic)

Net Solubility Profile
Promotes: DMF, DCM, EtOAc

Threoninol Tail
(Hydrophilic / H-Bonding)

Promotes: DMSO, Alcohols
Limits: Hexane, Ether

Click to download full resolution via product page

Figure 1: The amphiphilic pull of Fmoc-D-allo-threoninol determines its solvent compatibility.

Solubility Matrix
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The following data consolidates empirical observations for Fmoc-amino alcohols. Values are

based on standard laboratory conditions (25°C).
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Solvent Solubility Rating Saturation Est.
Application
Context

DMF (N,N-

Dimethylformamide)
Excellent > 0.5 M

Primary Solvent.

Standard for SPPS

coupling and stock

solutions.

DMSO (Dimethyl

Sulfoxide)
Excellent > 0.5 M

Alternative. Use for

difficult sequences or

if aggregation occurs

in DMF.

NMP (N-Methyl-2-

pyrrolidone)
Excellent > 0.4 M

High Performance.

Superior resin

swelling; often

interchangeable with

DMF.

DCM

(Dichloromethane)
Good to Moderate ~ 0.1 - 0.3 M

Loading Solvent.

Soluble, but H-

bonding of diols may

cause gelation at high

concentrations.

Methanol / Ethanol Good > 0.2 M

Analysis Only. Good

solubility, but avoid for

coupling (risk of

esterification/transeste

rification).

Water Poor < 1 mg/mL

Precipitant. The

hydrophobic Fmoc

group prevents

aqueous solubility.

Diethyl Ether / Hexane Insoluble N/A

Precipitant. Used to

crash out the product

during purification.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557747?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Solvent Nuances
DCM Warning: While Fmoc-D-allo-threoninol is soluble in DCM, the presence of two free

hydroxyl groups can lead to "micro-aggregation" or gel-like consistency at high

concentrations (>0.3 M). If using DCM for resin loading, adding a small amount of DMF (10-

20% v/v) is recommended to disrupt hydrogen bonds.

DMF Stability: DMF spontaneously degrades into dimethylamine over time, which is a

secondary amine capable of removing the Fmoc group.[3] Always use fresh, high-grade

(amine-free) DMF to prevent premature deprotection.

Technical Protocol: The Dissolution Workflow
To ensure reproducibility and prevent "crashing out" during automated synthesis, follow this

self-validating dissolution protocol.

Reagents Required[2][3][4][5][6]
Fmoc-D-allo-threoninol (Solid, stored at 4°C).[4]

Solvent: Anhydrous DMF or NMP (preferred).

Equipment: Vortex mixer, Sonicator (optional).

Step-by-Step Methodology
Equilibration: Allow the vial of Fmoc-D-allo-threoninol to reach room temperature before

opening. This prevents condensation of atmospheric water, which can inhibit solubility and

degrade the reagent.

Solvent Addition:

Calculate the required volume for a 0.2 M to 0.5 M solution.

Add 75% of the calculated solvent volume to the solid.

Mechanical Dispersion:

Vortex vigorously for 30 seconds.
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Observation Check: If the solution appears cloudy or has floating particulates, proceed to

sonication.

Sonication (If necessary):

Sonicate for 1-2 minutes at ambient temperature. The diol moiety can form crystal lattice

structures that require sonic energy to break.

Final Dilution: Add the remaining 25% of solvent to reach the target volume/concentration.

Visual Validation: The final solution must be optically clear and colorless. Any turbidity

indicates incomplete dissolution or moisture contamination.
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Figure 2: Step-by-step dissolution workflow to ensure reagent integrity.
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Stability & Handling
The "D-allo" stereocenter and the Fmoc group require specific handling to maintain purity.

Base Sensitivity: The Fmoc group is cleaved by secondary amines (Piperidine, Morpholine).

Never dissolve this reagent in solutions containing these bases until the specific deprotection

step is required.

Hydroxyl Reactivity: The free hydroxyl groups are nucleophilic. In the presence of strong

activating agents (like HATU/HBTU) and excess base (DIPEA), there is a risk of O-acylation

(ester formation on the side chain) rather than the desired N-acylation if the amine is not

already protected or if the reaction is uncontrolled.

Mitigation: Use stoichiometric amounts of activating reagents. For loading resins via the

hydroxyl group (e.g., to form a trityl linker), use specific catalysts like Pyridine or DMAP

sparingly.

Storage: Store the solid at +2°C to +8°C (short term) or -20°C (long term). Keep desiccated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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